molecular formula C10H10N4O2S B493826 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 59399-37-0

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Cat. No.: B493826
CAS No.: 59399-37-0
M. Wt: 250.28g/mol
InChI Key: WYTWOGDSGKCFOU-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable propanoic acid derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The phenyl and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenyl and tetrazole derivatives.

Scientific Research Applications

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
  • 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]butanoic acid
  • 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]pentanoic acid

Uniqueness

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is unique due to its specific structural features, such as the presence of the tetrazole ring and the thioether linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTWOGDSGKCFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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